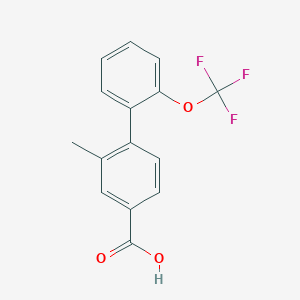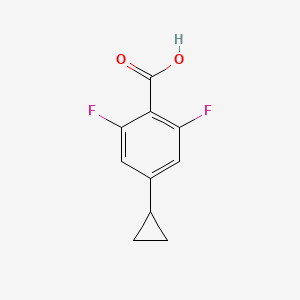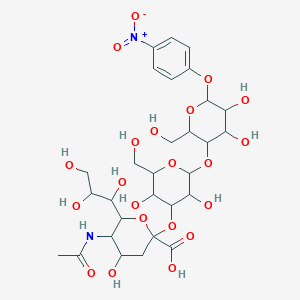
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP, also known as 4-Nitrophenyl O-(N-acetyl-alpha-neuraminosyl)-(2-3)-beta-D-galactopyranosyl-(1-4)-beta-D-glucopyranoside, is a synthetic sialylated oligosaccharide. This compound is often used in biochemical research to study the interactions between sialic acids and other biomolecules, particularly in the context of viral recognition and cell signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP typically involves the stepwise assembly of the oligosaccharide chain. The process begins with the protection of hydroxyl groups on the monosaccharide units, followed by glycosylation reactions to form the desired glycosidic linkages. The final step involves the deprotection of the hydroxyl groups and the attachment of the 4-nitrophenyl group.
Industrial Production Methods
Industrial production of this compound is generally carried out using automated glycan assembly techniques. These methods allow for the efficient and scalable synthesis of complex oligosaccharides with high purity and yield. The use of solid-phase synthesis and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds.
化学反应分析
Types of Reactions
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.
科学研究应用
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: Employed in the investigation of cell surface interactions, particularly those involving sialic acids and their role in cell signaling and recognition.
Medicine: Utilized in the development of antiviral drugs by studying the interactions between viral proteins and sialylated receptors on host cells.
Industry: Applied in the production of glycan-based therapeutics and diagnostics, as well as in the development of biosensors for detecting specific biomolecules.
作用机制
The mechanism of action of Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP involves its interaction with specific molecular targets, such as viral proteins or cell surface receptors. The compound’s sialic acid moiety can bind to sialic acid-binding lectins or viral hemagglutinins, thereby inhibiting viral entry into host cells or modulating cell signaling pathways. These interactions are mediated by the specific glycosidic linkages and the overall structure of the oligosaccharide.
相似化合物的比较
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP can be compared with other sialylated oligosaccharides, such as:
Neu5Acalpha(2-6)Galbeta(1-4)Glc-beta-pNP: This compound has a different glycosidic linkage, which can affect its binding affinity and specificity for certain receptors.
Neu5Acalpha(2-3)Galbeta(1-3)GlcNAc-beta-pNP: The presence of N-acetylglucosamine (GlcNAc) instead of glucose (Glc) can alter the compound’s biological activity and interactions.
Neu5Acalpha(2-3)Galbeta(1-4)GlcNAc-beta-pNP: Similar to the previous compound, but with a different glycosidic linkage, leading to variations in its properties and applications.
This compound is unique due to its specific glycosidic linkages and the presence of the 4-nitrophenyl group, which can be used as a chromogenic or fluorogenic label in various assays.
属性
分子式 |
C29H42N2O21 |
|---|---|
分子量 |
754.6 g/mol |
IUPAC 名称 |
5-acetamido-2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H42N2O21/c1-10(35)30-17-13(36)6-29(28(43)44,51-24(17)18(38)14(37)7-32)52-25-19(39)15(8-33)48-27(22(25)42)50-23-16(9-34)49-26(21(41)20(23)40)47-12-4-2-11(3-5-12)31(45)46/h2-5,13-27,32-34,36-42H,6-9H2,1H3,(H,30,35)(H,43,44) |
InChI 键 |
DBAYUELCHMANGW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


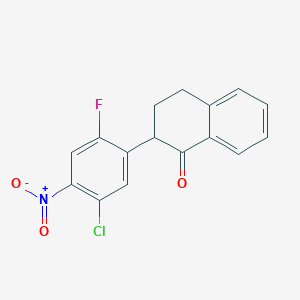
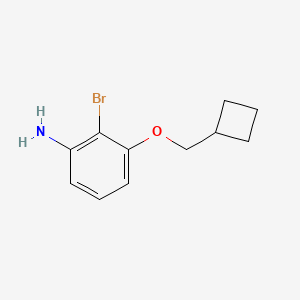


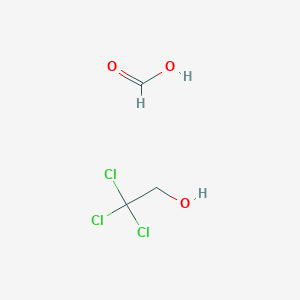
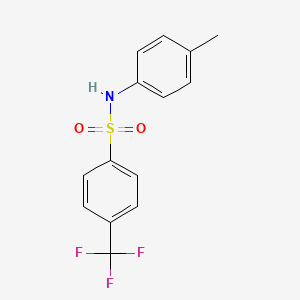


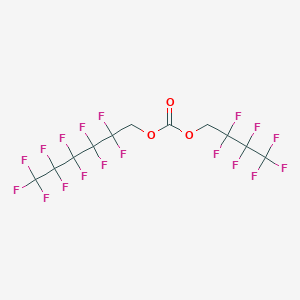
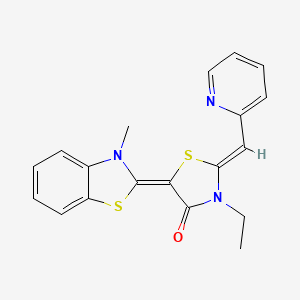
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
